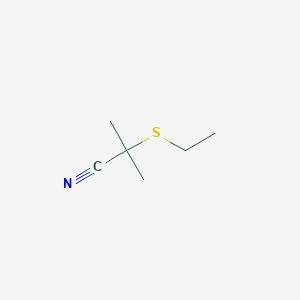
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol
Vue d'ensemble
Description
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol: is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.2267 g/mol . It is a stereoisomer of cyclohexanol, characterized by the presence of a dimethylamino group attached to the second carbon of the cyclohexanol ring in the cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dimethylamine under specific conditions. One common method is the reductive amination of cyclohexanone using dimethylamine and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like ethanol or methanol at a controlled temperature to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-(dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone, while reduction can produce various amines .
Applications De Recherche Scientifique
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
trans-2-(Dimethylamino)Cyclohexanol: The trans isomer of the compound, differing in the spatial arrangement of the dimethylamino group.
Cyclohexanol: The parent compound without the dimethylamino group.
2-(Dimethylamino)Ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness: (1R,2S)-2-(dimethylamino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The cis configuration may result in different physical and chemical properties compared to its trans counterpart, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(1R,2S)-2-(dimethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Clé InChI |
UFUVLAQFZSUWHR-JGVFFNPUSA-N |
SMILES isomérique |
CN(C)[C@H]1CCCC[C@H]1O |
SMILES canonique |
CN(C)C1CCCCC1O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-butyl-1H-thieno[3,4-d]imidazole](/img/structure/B8648199.png)


![(2R)-1-[(3S,4R)-4-Hydroxypyrrolidin-3-yl]propane-1,2,3-triol](/img/structure/B8648218.png)


![4-(2-(6-Bromopyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8648260.png)





